1-(4-methoxyphenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxyphenyl, dimethyl, and thienylmethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of cyanoacrylamide derivatives with active methylene compounds in the presence of a basic catalyst like piperidine . The resulting intermediate undergoes further cyclization and functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with comparable pharmacological properties.
Uniqueness
1-(4-METHOXYPHENYL)-3,6-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and thienylmethyl groups contribute to its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-11-18(21(26)22-12-17-5-4-10-28-17)19-14(2)24-25(20(19)23-13)15-6-8-16(27-3)9-7-15/h4-11H,12H2,1-3H3,(H,22,26) |
InChI Key |
WOTLWLOFEWSUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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